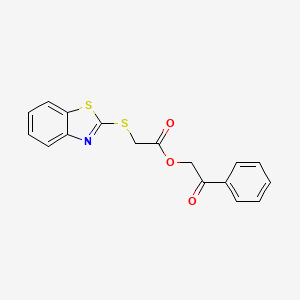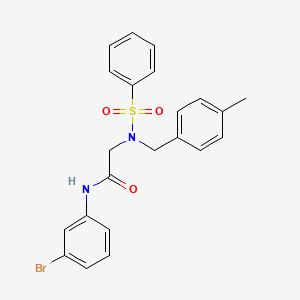
2-oxo-2-phenylethyl (1,3-benzothiazol-2-ylthio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Oxo-2-phenylethyl (1,3-benzothiazol-2-ylthio)acetate is a compound of interest due to its unique structure and potential chemical and biological applications. The synthesis and investigation of its properties contribute to the understanding of its reactivity and potential utility in various chemical contexts.
Synthesis Analysis
The synthesis of related benzothiazole derivatives involves the cleavage of carbon-sulfur bonds in basic medium, utilizing precursors such as phenacyl bromide and α-chloroacetone. Such processes yield compounds like 2-(benzothiazol-2-ylthio)-1-phenylethanone through reactions that highlight the versatility of benzothiazole scaffolds in synthesis (Al-Omran & El-Khair, 2014).
Molecular Structure Analysis
The structure of synthesized compounds is often confirmed through various spectroscopic techniques, including 1H-NMR, 13C-NMR, MS spectra, and X-ray crystallography. These methods provide detailed insights into the molecular architecture and the spatial arrangement of atoms within the compound, showcasing the compound's complexity and the precision required for its characterization.
Chemical Reactions and Properties
Chemical reactions involving benzothiazole derivatives can lead to a wide range of products, depending on the reactants and conditions used. For instance, the treatment of 2-(acetonylthio)benzothiazole with malononitrile and elemental sulfur affords derivatives of 2-amino-3-cyanothiophene, demonstrating the compound's reactivity and potential for generating heterocyclic compounds with interesting properties.
Physical Properties Analysis
The physical properties of benzothiazole derivatives, such as solubility, melting points, and crystallinity, can be influenced by the molecular structure and the nature of substituents on the benzothiazole ring. These properties are crucial for determining the compound's suitability for various applications, including its behavior in chemical reactions and potential use in material science.
Chemical Properties Analysis
The chemical properties, including acidity (pKa values), reactivity towards various reagents, and the ability to undergo specific chemical transformations, are pivotal in defining the utility of benzothiazole derivatives in synthesis and chemical research. For instance, the determination of pKa values of benzothiazole acetamide derivatives offers insights into their acid-base behavior, which is essential for predicting their reactivity in different chemical environments (Duran & Canbaz, 2013).
Mechanism of Action
Target of Action
The primary target of 2-oxo-2-phenylethyl (1,3-benzothiazol-2-ylthio)acetate is the LasB system of Gram-negative bacteria . The LasB system is a part of the quorum sensing pathways in bacteria, which are used for cell-cell communication and to respond to external factors .
Mode of Action
This compound interacts with its target by inhibiting the quorum sensing pathways, specifically the LasB system . In the LasB system, it has shown to have an IC50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1 .
Biochemical Pathways
The compound affects the quorum sensing pathways in bacteria, which are used for cell-cell communication and to respond to external factors such as nutrient availability and defense mechanisms . By inhibiting these pathways, the compound can disrupt behaviors such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
The primary result of the compound’s action is the inhibition of quorum sensing pathways, specifically the LasB system . This leads to a disruption in bacterial cell-cell communication and behaviors such as biofilm formation, virulence production, and other pathogenesis . It also shows moderate anti-biofilm formation of Pseudomonas aeruginosa .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. It’s worth noting that the compound was evaluated for its growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa , suggesting that it maintains its activity under these conditions.
properties
IUPAC Name |
phenacyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3S2/c19-14(12-6-2-1-3-7-12)10-21-16(20)11-22-17-18-13-8-4-5-9-15(13)23-17/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCHAKAJUHFASJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CSC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-amino-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5889597.png)
![N-(4-chlorobenzyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5889602.png)
![7-(2,4-difluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5889603.png)
![N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5889622.png)

![2-[(3,4-difluorobenzyl)(propyl)amino]ethanol](/img/structure/B5889631.png)

![3-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5889657.png)
![2-(2-hydroxy-3-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5889659.png)


![methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5889666.png)

